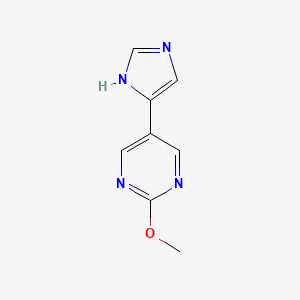
4-Methylpyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyrrolidine-3-carboxylic acid hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Michael Addition Reaction: The enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes is a common method.
Hydrogenation: The nitro group is then reduced to an amine, followed by cyclization to form the pyrrolidine ring.
Methylation: Introduction of the methyl group at the 4-position is achieved through selective alkylation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methyl group to a carboxyl group, forming 4-carboxypyrrolidine-3-carboxylic acid.
Reduction: Reduction of the carboxyl group can yield 4-methylpyrrolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective for reduction.
Nucleophiles: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: 4-Carboxypyrrolidine-3-carboxylic acid.
Reduction: 4-Methylpyrrolidine.
Substitution: Various 4-substituted pyrrolidine derivatives.
科学的研究の応用
4-Methylpyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and function.
類似化合物との比較
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the methyl group at the 4-position.
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride: Contains a hydroxyl group instead of a carboxyl group at the 3-position.
3-Methylpyrrolidine-3-carboxylic acid hydrochloride: Methyl group is at the 3-position instead of the 4-position.
Uniqueness
4-Methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
4-methylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-7-3-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
InChIキー |
GWZSHTKJOFTCDR-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC1C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)







